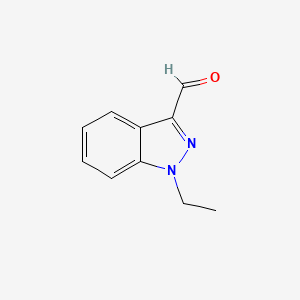

1-ethyl-1H-indazole-3-carbaldehyde

Descripción

Contextualization within Indazole Chemistry

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form generally being the more thermodynamically stable. nih.gov In medicinal chemistry, indazoles are often considered bioisosteres of indoles, another crucial scaffold in drug discovery. This bioisosteric relationship means they can mimic indoles in biological systems, often leading to similar or improved pharmacological activities due to the nitrogen-nitrogen bond's ability to form strong hydrogen bonds within protein binding sites. nih.gov

The substitution on the indazole ring plays a critical role in defining the molecule's properties and potential applications. The compound in focus, 1-ethyl-1H-indazole-3-carbaldehyde, has two key substitutions. The ethyl group at the N1 position is particularly important as it resolves the tautomerism, locking the molecule into the 1H-indazole form. N1-alkylation is a common and vital strategy in drug design, as it can enhance metabolic stability, modulate solubility, and fine-tune the binding affinity of the molecule to its biological target. nih.govnih.govrsc.org The carbaldehyde (aldehyde) group at the C3 position is a versatile chemical handle, making the entire molecule a valuable building block for more complex structures.

Significance as a Synthetic Intermediate in Organic Synthesis and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate. nih.govrsc.org The aldehyde functional group at the C3 position is a gateway to a vast array of chemical transformations, allowing chemists to introduce diverse functionalities and build complex molecular architectures.

Key transformations of the C3-aldehyde group include:

Oxidation to form the corresponding carboxylic acid, which can then be converted into esters or amides.

Reduction to yield a primary alcohol, which can be further functionalized.

Reductive amination to produce a variety of secondary and tertiary amines.

Condensation reactions , such as the Knoevenagel and Wittig reactions, to form carbon-carbon double bonds (alkenes). nih.gov

Cyclization reactions to construct new heterocyclic rings fused to or substituted on the indazole core, such as oxazoles, thiazoles, or benzimidazoles. nih.gov

This synthetic flexibility allows for the creation of large libraries of novel 1-ethyl-indazole derivatives. These libraries are essential for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity, selectivity, and pharmacokinetic properties. For example, 1H-indazole-3-carboxamide derivatives, which can be synthesized from the corresponding aldehyde, have been identified as potential inhibitors of p21-activated kinase 1 (PAK1). nih.gov

| Property | Value |

|---|---|

| CAS Number | 1554135-70-4 |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

Role as a Privileged Scaffold for Bioactive Compounds and Drug Discovery

The indazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, making it a recurring motif in successful drug molecules. The functionalization of indazoles at the C3 position has been particularly fruitful, leading to the discovery of several marketed drugs. nih.gov

The utility of this compound as a precursor is underscored by the success of drugs derived from the 3-substituted indazole scaffold. For instance, the anticancer drugs Axitinib and Pazopanib are potent tyrosine kinase inhibitors that feature a functionalized 1H-indazole core. nih.gov Axitinib's synthesis, for example, involves building upon a 3-iodo-1H-indazole intermediate, demonstrating the critical importance of functionalization at this position. google.comthieme-connect.comgoogle.com While not directly derived from the ethyl-carbaldehyde variant, these drugs prove the principle that the 1H-indazole-3-substituted scaffold is a highly valuable template for kinase inhibitors and other therapeutic agents.

By providing a reliable route to novel N1-ethyl substituted indazole derivatives, this compound serves as a crucial tool for researchers aiming to develop the next generation of drugs based on this privileged core. The N1-ethyl group can confer unique pharmacological properties compared to the unsubstituted (N-H) or other N-substituted analogues, potentially leading to compounds with improved efficacy, selectivity, or a more favorable safety profile. nih.gov

| Drug Name | Biological Target | Therapeutic Use |

|---|---|---|

| Axitinib (Inlyta®) | VEGF Receptors 1, 2, 3 | Advanced Renal Cell Carcinoma (Anticancer) thieme-connect.comgoogle.com |

| Pazopanib (Votrient®) | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma (Anticancer) nih.govnih.gov |

| Lificiguat | Soluble Guanylate Cyclase (sGC) Stimulator | Under investigation for heart failure and pulmonary hypertension nih.gov |

| Granisetron (Kytril®) | 5-HT3 Receptor Antagonist | Nausea and vomiting caused by chemotherapy/radiation nih.gov |

Propiedades

IUPAC Name |

1-ethylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXKKUZTAGQDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of the 1 Ethyl 1h Indazole 3 Carbaldehyde Moiety

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C3-position of the 1-ethyl-1H-indazole ring is a key site for chemical modifications. Its reactivity is typical of aromatic aldehydes, participating in a range of reactions that enable the construction of more complex molecules.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 1-ethyl-1H-indazole-3-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. youtube.com A common example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group, leading to the formation of a secondary alcohol upon workup. youtube.com Similarly, organolithium reagents can be employed for the same purpose. The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the pi bond and forming a new carbon-carbon bond. youtube.com

Condensation Reactions, Including Schiff Base Formation

Condensation reactions of this compound with primary amines lead to the formation of imines, commonly known as Schiff bases. researchgate.netwjpsonline.com This reaction is typically catalyzed by a small amount of acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. wjpsonline.comnih.gov Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities. researchgate.netnih.gov The stability of the resulting Schiff base can be influenced by the nature of the amine used, with aromatic amines generally forming more stable compounds than aliphatic amines. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Primary Amine | Schiff Base (Imine) | researchgate.netwjpsonline.com |

Selective Oxidation to Carboxylic Acids

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 1-ethyl-1H-indazole-3-carboxylic acid. This transformation is a crucial step in the synthesis of many biologically active indazole derivatives. sioc-journal.cn Various oxidizing agents can be employed for this purpose. For instance, the nitrosation of indoles can sometimes lead to the formation of the carboxylic acid as a side product through a dediazoniation process followed by oxidation. nih.gov More controlled oxidation can be achieved using reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4).

Reductions to Corresponding Alcohols and Other Derivatizations

The reduction of the aldehyde functionality in this compound affords the corresponding primary alcohol, (1-ethyl-1H-indazol-3-yl)methanol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). organic-chemistry.org Catalytic hydrogenation can also be employed. organic-chemistry.org The resulting alcohol is a versatile intermediate that can undergo further derivatization, such as esterification or etherification, to produce a range of other compounds.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Conditions | Reference |

|---|---|---|

| Sodium Borohydride (NaBH4) | Mild conditions, often in alcoholic solvents | organic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH4) | More powerful, requires anhydrous conditions | organic-chemistry.org |

Knoevenagel Condensations and Wittig Reactions

The aldehyde group readily participates in Knoevenagel condensation reactions with active methylene (B1212753) compounds, such as malonates and malononitrile, in the presence of a weak base like piperidine (B6355638) or an amine salt. acs.org This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations.

The Wittig reaction provides another powerful method for carbon-carbon double bond formation. In this reaction, this compound reacts with a phosphorus ylide (Wittig reagent) to produce an alkene. This reaction is highly versatile and allows for the synthesis of a wide variety of substituted alkenes with good stereochemical control.

Cyclization Reactions for the Synthesis of Novel Heteroaromatic Systems (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)

The aldehyde functionality of this compound serves as a key electrophilic partner in various cyclization reactions to construct new heterocyclic rings. For example, condensation with α-amino ketones or α-amino nitriles can lead to the formation of oxazole (B20620) or imidazole (B134444) rings, respectively. Similarly, reaction with o-phenylenediamines can yield benzimidazole (B57391) derivatives. These cyclization strategies are fundamental in the synthesis of complex polycyclic systems containing the indazole core, which are of significant interest in medicinal chemistry. chemicalbook.comekb.eg

Reactivity of the Indazole Heterocyclic Core

The indazole ring system, a bicyclic heteroaromatic structure, exhibits a rich and complex reactivity profile. The presence of two nitrogen atoms within the five-membered ring, along with the fused benzene (B151609) ring, dictates its behavior in various chemical transformations. The ethyl group at the N1 position and the carbaldehyde at the C3 position of the target molecule, this compound, further influence the regioselectivity and reactivity of the indazole core.

The indazole nucleus is susceptible to electrophilic attack, primarily on the benzene ring. The position of substitution is directed by the electron-donating nature of the heterocyclic system and influenced by the existing substituents. In the case of this compound, the aldehyde group at C3 is an electron-withdrawing group, which deactivates the pyrazole (B372694) ring towards electrophilic substitution and directs incoming electrophiles to the benzene ring.

Common electrophilic aromatic substitution reactions for indazoles include nitration and halogenation. For instance, the nitrosation of indoles under mildly acidic conditions can lead to the formation of 1H-indazole-3-carboxaldehydes. nih.govrsc.org This process involves the initial nitrosation at the C3 position of the indole (B1671886), followed by a multistep rearrangement to yield the indazole-3-carbaldehyde. nih.gov While specific studies on this compound are limited, the general reactivity patterns of substituted indazoles suggest that electrophilic substitution would likely occur at the C5 or C7 positions of the benzene ring. For example, 5-nitro-1H-indazole-3-carboxaldehyde has been synthesized, indicating that nitration can occur on the benzene portion of the indazole core. nih.gov

Nucleophilic aromatic substitution (SNAr) on the indazole ring is generally less common than electrophilic substitution and typically requires the presence of a good leaving group and strong electron-withdrawing substituents on the aromatic ring. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups at positions ortho or para to the leaving group. libretexts.org

In the context of this compound, if a suitable leaving group such as a halogen were present on the benzene ring, nucleophilic substitution could be envisioned. The electron-withdrawing nature of the aldehyde group would facilitate the attack of a nucleophile. Recent studies have shown that many SNAr reactions, particularly with azole nucleophiles, may proceed through a concerted or borderline mechanism rather than a stepwise one. nih.gov The exact mechanism is influenced by the nature of the substrate and the nucleophile. nih.gov For instance, 1-methoxyindole-3-carbaldehyde (B1618907) has been shown to react with various nucleophiles at the 2-position. scispace.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. researchgate.netarkat-usa.orgrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for the C-3 functionalization of indazoles. organic-chemistry.orgresearchgate.net For example, 3-iodo-1H-indazole can be coupled with various organoboronic acids to produce 3-aryl- or 3-heteroaryl-substituted indazoles. researchgate.net While specific examples for this compound are not prevalent, a halogenated precursor could readily undergo such transformations.

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene. organic-chemistry.orgnih.gov This reaction could be employed to introduce alkenyl groups at a halogenated position of the this compound core. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on the Indazole Core

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 3-Iodo-1H-indazole, Arylboronic acid | Pd catalyst, Base | 3-Aryl-1H-indazole | researchgate.net |

| Heck | Aryl halide, Alkene | Pd catalyst, Base | Aryl-substituted alkene | organic-chemistry.org |

| C-H Arylation | 1-Substituted indazole, (Hetero)aryl bromide/iodide | Pd(OAc)₂, 1,10-phenanthroline (B135089), K₂CO₃, DMA | 3-Aryl-1H-indazole | researchgate.net |

N-Arylation Reactions and Selectivity

The N-arylation of indazoles is a significant transformation for modifying their properties and for the synthesis of biologically active compounds. The reaction typically involves the coupling of an indazole with an aryl halide or boronic acid, often catalyzed by copper or palladium. beilstein-journals.orgorganic-chemistry.orgacademie-sciences.fr A key challenge in the N-alkylation and N-arylation of indazoles is controlling the regioselectivity between the N1 and N2 positions. nih.govbeilstein-journals.org

The regiochemical outcome is influenced by several factors, including the substitution pattern of the indazole ring, the nature of the alkylating or arylating agent, and the reaction conditions. nih.govbeilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for a range of substituted indazoles. nih.gov Conversely, Mitsunobu conditions often lead to a preference for the N2 isomer. nih.gov In the case of this compound, the N1 position is already occupied, simplifying subsequent N-functionalization to the N2 position if the reaction were to proceed on an unsubstituted indazole precursor. Copper-catalyzed N-arylation of various nitrogen heterocycles, including indazoles, with arylboronic acids has been achieved under mild, base-free conditions. organic-chemistry.org

Chemoselectivity in Multi-functionalized Systems and Synthetic Applications

The presence of both an aldehyde and a reactive heterocyclic core in this compound presents opportunities for chemoselective transformations. The aldehyde group can undergo a variety of reactions, such as oxidation, reduction, and condensation, while the indazole ring can be functionalized through electrophilic substitution or cross-coupling reactions.

The aldehyde functionality of 1H-indazole-3-carboxaldehydes serves as a versatile handle for the synthesis of a wide array of 3-substituted indazoles. nih.govrsc.org It can be converted into alkenes via Wittig or Knoevenagel condensations, or used to construct other heterocyclic rings. nih.gov For example, 1H-indazole-3-carboxamide derivatives, which can be synthesized from the corresponding aldehydes, have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target for anticancer drug discovery. nih.gov

The ability to selectively manipulate either the aldehyde or the indazole core is crucial for the development of complex molecules. For instance, one could first perform a palladium-catalyzed cross-coupling reaction on a halogenated derivative of this compound and then subsequently modify the aldehyde group. This chemoselectivity allows for the stepwise construction of intricate molecular frameworks with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Derivatization Strategies and Synthesis of Analogues

Structure-Activity Relationship (SAR) Driven Derivatization

The design and synthesis of derivatives of 1-ethyl-1H-indazole-3-carbaldehyde are often guided by Structure-Activity Relationship (SAR) studies. SAR explores how specific structural modifications to a molecule influence its biological activity, aiming to optimize potency and selectivity. For instance, in the development of indazole-3-carboxamides as potential therapeutic agents, SAR studies have demonstrated that the specific regiochemistry of the amide linker is crucial for activity. nih.gov A study on indazole-3-carboxamides as CRAC channel blockers revealed that while a compound with a 3-carboxamide linkage actively inhibited calcium influx, its corresponding reverse amide isomer was inactive, highlighting the strict structural requirements for biological function. nih.gov Such findings guide medicinal chemists in making targeted modifications to the indazole core, such as altering substituents on the N1-position or the benzene (B151609) ring, to enhance desired biological effects.

Synthesis of N1-Substituted Indazole Derivatives

While the parent compound is defined by the ethyl group at the N1 position, the synthesis of a broader class of N1-substituted indazole analogues is a common strategy. The alkylation of 1H-indazole typically proceeds via nucleophilic substitution reactions on haloalkanes in the presence of a base. rug.nl This reaction often yields a mixture of N1 and N2 isomers, with the N1-substituted product generally being the major isomer formed. rug.nl The specific ratio of N1 to N2 isomers can be influenced by the choice of solvent, base, and alkylating agent. For the synthesis of analogues related to this compound, one would start with an unsubstituted 1H-indazole-3-carbaldehyde (or a protected precursor) and react it with various alkyl halides (e.g., ethyl bromide, benzyl chloride) to generate a series of N1-substituted derivatives.

Functionalization at the C3-Position of the Indazole Ring

The aldehyde group at the C3-position of this compound is the most reactive site and a key intermediate for accessing a wide variety of 3-substituted indazoles. nih.govsemanticscholar.org This aldehyde can be readily converted into other functional groups, enabling extensive derivatization.

Common transformations include:

Oxidation: The aldehyde can be oxidized to form 1-ethyl-1H-indazole-3-carboxylic acid. This carboxylic acid is a pivotal intermediate for synthesizing esters and, most notably, amides through coupling reactions with various amines.

Condensation Reactions: The aldehyde can be condensed with hydrazines to form hydrazides. For example, the related 1-ethyl-1H-indazole-3-carbohydrazide can be condensed with various substituted benzaldehydes to produce Schiff's bases.

Conversion to Alkenes: The aldehyde function can be transformed into alkenes through established methods like the Wittig or Knoevenagel condensation reactions. nih.govsemanticscholar.org

Formation of Heterocycles: The aldehyde group can participate in cyclization reactions to form other heteroaromatic compounds such as oxazoles or benzimidazoles. nih.govsemanticscholar.org

These transformations underscore the utility of the C3-aldehyde as a versatile precursor for creating diverse molecular scaffolds. chim.it

Functionalization at Other Positions of the Indazole Ring (e.g., C5, C6)

Further structural diversity can be achieved by introducing substituents onto the benzene portion of the indazole ring, typically at the C5 or C6 positions. A common synthetic strategy involves starting with an already substituted indazole precursor. For instance, a synthetic route might begin with 5-bromo-1H-indazol-3-amine. nih.gov This intermediate can then be N-ethylated, and the 3-amino group can be converted to the desired 3-carbaldehyde. The bromine atom at the C5 position serves as a handle for further modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.govmdpi.com This allows for the introduction of a wide array of aryl or heteroaryl groups at the C5 position, significantly expanding the chemical space of the resulting analogues. nih.gov

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, efficacy, or a modified biological activity profile. acs.org The this compound scaffold is an excellent candidate for this approach. The C3-position, after conversion to a carboxylic acid or other suitable linker, can be used to attach other bioactive heterocyclic moieties, such as piperazines, imidazoles, or thiazoles. nih.govmdpi.com This strategy aims to combine the therapeutic advantages of the indazole core with those of the linked pharmacophore, potentially leading to compounds with dual activity or improved potency. nih.gov

Design and Synthesis of Specific Derivative Classes

Amide-linked indazole hybrids are a prominent class of derivatives synthesized from this compound, valued for their diverse biological activities. chim.it The synthesis of these compounds is a robust and versatile process, allowing for the creation of large libraries of analogues for screening.

The general synthetic pathway involves two key steps:

Oxidation: this compound is first oxidized to its corresponding carboxylic acid, 1-ethyl-1H-indazole-3-carboxylic acid.

Amide Coupling: The resulting carboxylic acid is then coupled with a wide variety of primary or secondary amines. This reaction is typically facilitated by a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (Hydroxybenzotriazole), in the presence of a base. nih.gov

This methodology allows for the systematic introduction of diverse chemical functionalities by varying the amine component, which is crucial for exploring structure-activity relationships.

| Starting Material | Amine Component | Coupling Reagent | Resulting Compound Class |

| 1-ethyl-1H-indazole-3-carboxylic acid | Substituted Aryl Amines | HATU/DIPEA | N-Aryl-1-ethyl-1H-indazole-3-carboxamides |

| 1-ethyl-1H-indazole-3-carboxylic acid | Aliphatic Amines | EDC/HOBT/TEA | N-Alkyl-1-ethyl-1H-indazole-3-carboxamides |

| 1-ethyl-1H-indazole-3-carboxylic acid | Heterocyclic Amines (e.g., Piperazine) | HATU/DIPEA | 1-ethyl-3-(piperazin-1-ylcarbonyl)-1H-indazoles |

Hydrazide and Schiff Base Derivatives

The aldehyde functional group of this compound is a reactive site for condensation reactions with amine-containing nucleophiles to form Schiff bases (imines). A particularly relevant subset of these are hydrazones, formed by the reaction with hydrazines.

While the direct reaction of this compound with hydrazine (B178648) hydrate (B1144303) would yield the corresponding simple hydrazone, more complex derivatives have been synthesized starting from a closely related precursor, 1-ethyl-1H-indazole-3-carboxylic acid. This acid can be converted to its ethyl ester, which upon reaction with hydrazine hydrate, yields 1-ethyl-1H-indazole-3-carbohydrazide. This carbohydrazide is a key intermediate that can then be condensed with a variety of substituted benzaldehydes to produce a series of N'-substituted-1-ethyl-1H-indazole-3-carbohydrazides, which are a class of hydrazone Schiff bases. nih.gov

A study by Zine et al. describes this synthetic pathway, where 1-ethyl-1H-indazole-3-hydrazide was condensed with different substituted benzaldehydes in refluxing ethanol with a catalytic amount of concentrated sulfuric acid. This approach yielded a series of Schiff bases which were characterized by various spectroscopic methods. nih.gov

| Compound Name | Substituent on Benzaldehyde |

|---|---|

| (E)-N'-(4-(trifluoromethyl)benzylidene)-1-ethyl-1H-indazole-3-carbohydrazide | 4-(Trifluoromethyl) |

| (E)-N'-(4-chlorobenzylidene)-1-ethyl-1H-indazole-3-carbohydrazide | 4-Chloro |

| (E)-N'-(4-methoxybenzylidene)-1-ethyl-1H-indazole-3-carbohydrazide | 4-Methoxy |

| (E)-N'-(4-nitrobenzylidene)-1-ethyl-1H-indazole-3-carbohydrazide | 4-Nitro |

| (E)-N'-(2-hydroxybenzylidene)-1-ethyl-1H-indazole-3-carbohydrazide | 2-Hydroxy |

Indazole-3-hydroxamic Acid Derivatives

Hydroxamic acids are a class of compounds known for their metal-chelating properties and are often explored in medicinal chemistry. The synthesis of an indazole-3-hydroxamic acid derivative would typically involve the conversion of the corresponding carboxylic acid or its ester with hydroxylamine.

Analogues for Kinase Inhibition

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. researchgate.netnih.govrsc.org Numerous approved and investigational kinase inhibitors feature the indazole moiety, which is valued for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. nih.gov

Derivatives based on the 1H-indazole-3-carboxamide and 1H-indazole-3-amine structures have been extensively investigated as inhibitors of various kinases, including VEGFR, GSK-3, and Aurora kinases. nih.govnih.gov The functionalization at the 3-position of the indazole ring is a common strategy to modulate the potency and selectivity of these inhibitors.

While this compound represents a potential starting material for the synthesis of such analogues—for instance, through oxidation to the carboxylic acid followed by amide coupling, or through reductive amination to introduce diverse amine functionalities—specific research explicitly detailing the synthesis of kinase inhibitors directly from this compound or its close analogues could not be identified in the reviewed literature. The existing research focuses more broadly on other substituted indazole scaffolds for kinase inhibitor design.

Biological and Pharmacological Investigations of 1 Ethyl 1h Indazole 3 Carbaldehyde and Its Derivatives

General Overview of Indazole Scaffold Bioactivity

The indazole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.gov Compounds containing this scaffold have been recognized for a broad spectrum of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, and antitumor activities. nih.govnih.govnih.gov The therapeutic potential of indazole derivatives is underscored by the existence of several FDA-approved drugs that feature this heterocyclic system, such as axitinib, linifanib, niraparib, and pazopanib, which are used in cancer therapy. nih.govrsc.org

The biological activity of indazole derivatives is closely linked to their molecular structure, with different substitutions on the indazole ring leading to varied therapeutic applications. nih.govnih.gov The two principal tautomeric forms, 1H-indazole and 2H-indazole, also influence the biological profile of these compounds, with the 1H form generally being more stable. nih.govnih.gov Research has demonstrated that the functionalization at different positions of the indazole core can be selectively achieved, allowing for the development of targeted therapeutic agents. nih.gov The diverse biological activities and the clinical success of indazole-based drugs have fueled ongoing research into novel derivatives with enhanced efficacy and specificity. researchgate.netresearchgate.net

Antimicrobial Activity Studies

Indazole derivatives have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of bacterial and fungal pathogens. nih.govnih.govnih.gov

Antibacterial Efficacy and Proposed Mechanisms of Action

Derivatives of the indazole scaffold have been shown to possess notable antibacterial properties. nih.gov For instance, certain 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles have exhibited a broad spectrum of modest antibacterial activity in vitro. tandfonline.com Notably, compounds with electron-withdrawing groups such as chloro, nitro, and bromo have demonstrated more potent activity against the tested bacterial strains than the standard drug ciprofloxacin. tandfonline.com

One of the proposed mechanisms for the antibacterial action of some indazole derivatives is the inhibition of bacterial DNA gyrase, a clinically validated target. nih.gov Specifically, a class of indazole derivatives has been identified as inhibitors of the GyrB subunit of DNA gyrase. nih.gov This mechanism is significant as it offers a way to overcome the widespread cross-resistance observed with fluoroquinolones, which target the GyrA subunit. nih.gov Structure-based drug design has led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity, particularly against important Gram-positive pathogens. nih.gov

Additionally, other studies have highlighted the broad-spectrum antibacterial activity of various indazole hydrazide/hydrazone derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Antifungal Efficacy

The antifungal potential of indazole derivatives has also been a subject of investigation. nih.govnih.gov Studies have shown that certain indazole compounds exhibit activity against various fungal strains. For example, a series of N-methyl-3-aryl indazoles was found to be effective against the fungal strain Candida albicans. nih.gov

Furthermore, research on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles revealed that compounds with electron-withdrawing functional groups were more potent against the tested fungal strains than the standard drug fluconazole. tandfonline.com Other studies have also reported the antifungal activity of indazole derivatives against various Candida species, including fluconazole-resistant strains. nih.gov The exploration of indazole derivatives as antifungal agents continues to be an active area of research. nih.gov

Antitumor and Antiproliferative Activities

The indazole scaffold is a key component in numerous anticancer agents, and its derivatives have been extensively studied for their antitumor and antiproliferative effects. nih.govnih.govnih.govrsc.orgnih.gov

Kinase Inhibition Mechanisms and Specific Targets

A primary mechanism through which indazole derivatives exert their antitumor effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes. nih.govrsc.orgwipo.int Many indazole derivatives have been developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.govrsc.org

Several indazole-based compounds have been identified as potent inhibitors of key kinases implicated in cancer progression. For example, derivatives have been designed to target:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Indazole-pyrimidine based derivatives have shown inhibitory properties against VEGFR-2. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have displayed strong potency against EGFR and its mutants, such as T790M. nih.gov

Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have shown high activity against ALK. mdpi.com

p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors. nih.gov

FMS-like tyrosine kinase 3 (FLT3): Benzimidazole-indazole derivatives have been developed as potent inhibitors of mutant FLT3 kinases in acute myeloid leukemia. nih.gov

Monopolar spindle 1 (Mps1): Indazole-based inhibitors of Mps1 kinase have been rationally designed. acs.org

The following table summarizes the inhibitory activity of selected indazole derivatives against various kinases:

| Compound/Derivative Class | Target Kinase | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Indazole-pyrimidine derivatives | VEGFR-2 | Varies based on substitution | nih.gov |

| 1H-indazole derivative 109 | EGFR T790M | 5.3 nM | nih.gov |

| 1H-indazole derivative 109 | EGFR | 8.3 nM | nih.gov |

| 3-aminoindazole derivative 127 (Entrectinib) | ALK | 12 nM | mdpi.com |

| 1H-indazole-3-carboxamide derivative 30l | PAK1 | 9.8 nM | nih.gov |

| Benzimidazole-indazole derivative 22f | FLT3 | 0.941 nM | nih.gov |

| Benzimidazole-indazole derivative 22f | FLT3/D835Y | 0.199 nM | nih.gov |

| Indazole-based derivative 23c | Mps1 | 3.06 nM | acs.org |

Modulation of Cellular Apoptosis Pathways

In addition to kinase inhibition, indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a crucial mechanism for eliminating malignant cells.

Studies have demonstrated that certain indazole derivatives can trigger apoptosis through various pathways. For example, one compound was found to promote apoptosis in breast cancer cells by upregulating the expression of cleaved caspase-3 and Bax, while downregulating Bcl-2. rsc.org Another study showed that selected polysubstituted indazoles could trigger significant apoptosis and cause cell cycle arrest. nih.gov

Furthermore, some novel indazole derivatives have been reported to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the overexpression of cytochrome C. nih.gov The ability of these compounds to modulate key proteins in apoptotic pathways, such as the Bcl-2 family members, highlights their potential as anticancer agents. researchgate.netnih.gov

The following table provides examples of the effects of indazole derivatives on apoptotic pathways:

| Compound/Derivative Class | Effect on Apoptosis | Mechanism | Cell Line | Reference |

|---|---|---|---|---|

| Indazole derivative 2f | Promoted apoptosis | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2 | 4T1 (Breast cancer) | rsc.org |

| Polysubstituted indazoles | Triggered apoptosis | Cell cycle arrest (S or G2/M phase) | A2780, A549 | nih.gov |

| Novel indazole derivatives (6f, 6n, 6s) | Induced apoptosis | Cytochrome C overexpression, activation of intrinsic apoptotic pathway | Not specified | nih.gov |

| 1H-indazole-3-amine derivative 6o | Induced apoptosis and cell cycle arrest | Inhibition of Bcl2 family members and p53/MDM2 pathway | K562 (Chronic myeloid leukemia) | researchgate.netnih.gov |

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

The indazole nucleus and its derivatives are known to interact with a variety of biological targets, primarily enzymes such as kinases. The nitrogen atoms in the indazole ring can form crucial hydrogen bonds within the active sites of proteins. nih.gov

Derivatives of 1H-indazole-3-carboxamide have been identified as potential inhibitors of p21-activated kinase 1 (PAK1), a target for anticancer drug discovery. nih.gov One such derivative demonstrated significant inhibitory activity and high selectivity for PAK1 over other kinases. nih.gov This suggests that the indazole-3-carboxamide scaffold, which can be synthesized from 1H-indazole-3-carbaldehyde, is a promising starting point for developing selective kinase inhibitors. nih.govnih.gov

Furthermore, 1H-indazole-3-amine derivatives, another class of compounds accessible from the carbaldehyde, are known to be effective hinge-binding fragments for tyrosine kinases. nih.gov For instance, the 1H-indazole-3-amide structure plays a critical role in the antitumor activity of the drug Entrectinib. nih.gov

Molecular docking studies on newly synthesized 1-butyl-1H-indazole-3-carboxamide derivatives have also been performed to understand their interactions with biological targets, although specific targets were not detailed in the provided abstract. nih.gov

The following table summarizes the molecular interactions of some indazole derivatives:

Table 1: Molecular Interactions of Indazole Derivatives| Derivative Class | Biological Target | Potential Therapeutic Area |

|---|---|---|

| 1H-indazole-3-carboxamides | p21-activated kinase 1 (PAK1) nih.gov | Cancer nih.gov |

Anti-inflammatory and Antiarthritic Effects

The indazole scaffold is a component of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, highlighting the potential of this heterocyclic system in treating inflammation. nih.gov Research has shown that various indazole derivatives possess anti-inflammatory and antiarthritic properties.

A study on N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids revealed antiarthritic effects in rat models. nih.gov Notably, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was identified as a compound with a favorable therapeutic index, showing antiarthritic effects at doses much lower than its toxic dose. nih.gov This suggests that modifications at the N1 and C3 positions of the indazole ring are crucial for anti-inflammatory activity.

1H-Indazole-3-carbaldehyde itself is considered a key intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com While direct studies on the anti-inflammatory effects of 1-ethyl-1H-indazole-3-carbaldehyde are lacking, the activities of its derivatives suggest it could be a valuable precursor for novel anti-inflammatory agents.

Antiviral Activity (e.g., HIV Protease Inhibition)

Indazole derivatives have emerged as a promising class of antiviral agents. Research has demonstrated their activity against various viruses, including Hepatitis C virus (HCV).

In a study focused on developing novel agents against HCV, 1-aminobenzyl-1H-indazole-3-carboxamide analogues were synthesized and evaluated. nih.gov Two compounds from this series, 5n and 5t, exhibited potent antiviral activity with EC50 values of 0.018 µM and 0.024 µM, respectively. nih.gov These findings underscore the potential of the 1H-indazole-3-carboxamide scaffold, which can be derived from this compound, in the development of new antiviral therapies.

The following table presents the antiviral activity of selected 1-aminobenzyl-1H-indazole-3-carboxamide analogues against Hepatitis C virus:

Table 2: Antiviral Activity of Indazole Derivatives against HCV| Compound | IC50 (µM) | EC50 (µM) |

|---|---|---|

| 5n | 0.013 nih.gov | 0.018 nih.gov |

Other Pharmacological Activities (e.g., Antiarrhythmic, Analgesic, Antihypertensive)

The versatility of the indazole scaffold extends to a range of other pharmacological activities. The serotonin (B10506) receptor antagonist Granisetron, which contains an indazole moiety, is used to manage chemotherapy-induced nausea and vomiting. nih.gov This indicates the potential for indazole derivatives to interact with central nervous system targets.

While specific studies on the antiarrhythmic, analgesic, or antihypertensive effects of this compound were not identified, the broad biological activity of the indazole class of compounds suggests that derivatives of this molecule could be explored for these and other therapeutic applications. The diverse biological activities of indazole derivatives include anti-tumor, anti-bacterial, anti-diabetes, and anti-osteoporosis effects. nih.gov

Biological Evaluation Methodologies

The biological evaluation of indazole derivatives typically involves a variety of in vitro assays to determine their activity and selectivity. For assessing anticancer properties, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to measure the inhibitory effects on the growth of various cancer cell lines. nih.gov

For antiviral activity, cell-based assays are employed to determine the concentration of the compound that inhibits viral replication by 50% (EC50). nih.gov To assess selectivity, the cytotoxicity of the compounds is also evaluated in the host cells. nih.gov

Enzyme inhibition assays are crucial for understanding the mechanism of action, particularly for kinase inhibitors. These assays measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50). nih.gov High-throughput screening of compound libraries against a panel of kinases is often used to identify potent and selective inhibitors. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For indazole derivatives, SAR analyses have provided valuable insights into the influence of different substituents on their pharmacological effects.

In the development of antiviral agents against HCV, SAR studies of 1-aminobenzyl-1H-indazole-3-carboxamide analogues have helped in identifying the key structural features required for potent activity. nih.gov Similarly, for PAK1 inhibitors, a fragment-based screening approach followed by SAR studies of 1H-indazole-3-carboxamide derivatives led to the discovery of a potent and selective inhibitor. nih.gov These studies have shown that modifications at the N1 and C3 positions of the indazole ring, as well as substitutions on the phenyl rings of the side chains, can significantly impact biological activity. nih.govnih.gov

The general synthetic route for many of these derivatives often starts with a substituted indazole, which is then functionalized at the C3 position, for example, through the formation of a carboxamide. nih.govnih.gov The aldehyde group in this compound offers a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of derivatives for SAR studies. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignmentnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-ethyl-1H-indazole-3-carbaldehyde, both ¹H and ¹³C NMR are employed to assign the specific chemical environments of each proton and carbon atom. nih.govresearchgate.net

While specific experimental data for this compound is not available in the reviewed literature, the expected ¹H NMR spectrum can be predicted based on data for the parent compound, 1H-indazole-3-carboxaldehyde. nih.govrsc.org The spectrum would feature distinct signals corresponding to the aldehydic proton, the aromatic protons on the indazole ring, and the protons of the N-ethyl group.

Aldehyde Proton (-CHO): A singlet is anticipated at a significantly downfield chemical shift, typically in the range of δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

Indazole Ring Protons: Four protons attached to the benzene (B151609) ring portion of the indazole core would appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns and chemical shifts are influenced by their position relative to the nitrogen atoms and the aldehyde substituent.

N-Ethyl Group (-CH₂CH₃): The ethyl substituent would give rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, coupled to each other. The methylene quartet is expected around δ 4.2-4.5 ppm, while the methyl triplet would appear further upfield, around δ 1.4-1.6 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehydic H | 9.9 - 10.1 | Singlet (s) |

| Aromatic H | 7.0 - 8.5 | Multiplets (m) |

| Methylene H (-CH₂) | 4.2 - 4.5 | Quartet (q) |

| Methyl H (-CH₃) | 1.4 - 1.6 | Triplet (t) |

Table 1: Predicted ¹H NMR Data for this compound.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Based on data for similar indazole structures, the spectrum for this compound is expected to show ten distinct signals. rsc.org

Aldehyde Carbonyl Carbon (>C=O): This carbon is highly deshielded and would appear as a singlet at the lowest field, typically around δ 185 ppm.

Indazole Ring Carbons: The seven carbon atoms of the indazole ring would produce signals in the aromatic region, generally between δ 110 and 145 ppm. The carbon atom at position 3, directly attached to the aldehyde group, would be significantly downfield.

N-Ethyl Group Carbons: The two carbons of the ethyl group would be found in the upfield (aliphatic) region of the spectrum. The methylene carbon (-CH₂) signal is expected around δ 40-45 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield signal, around δ 14-16 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~185 |

| Aromatic C (Indazole) | 110 - 145 |

| Methylene C (-CH₂) | 40 - 45 |

| Methyl C (-CH₃) | 14 - 16 |

Table 2: Predicted ¹³C NMR Data for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysisnih.govnih.gov

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), the calculated monoisotopic mass is approximately 174.0793 Da.

High-Resolution Mass Spectrometry (HR-MS) would be used to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion. In a typical ESI-MS experiment, the compound would be observed as the protonated molecule [M+H]⁺ with an m/z of approximately 175.0871. nih.gov

Fragmentation analysis in MS/MS experiments would reveal characteristic losses that help confirm the structure. Expected fragmentation pathways include the loss of the ethyl group (C₂H₅•, 29 Da) and the loss of the carbonyl group (CO, 28 Da).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisnih.govnist.gov

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups. nih.govnist.gov

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the IR spectrum between 1680 and 1710 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A distinct, weaker C-H stretch for the aldehyde proton is also expected around 2720-2820 cm⁻¹.

C=C and C=N Stretches: Vibrations from the indazole ring system would produce a series of bands in the 1400-1620 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aldehydic C-H Stretch | 2720 - 2820 | Weak |

| Aldehydic C=O Stretch | 1680 - 1710 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1620 | Medium-Strong |

Table 3: Predicted IR Absorption Bands for this compound.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. Although no published crystal structure for this compound was found in the reviewed sources, this technique would be capable of confirming the connectivity and stereochemistry of the molecule unequivocally.

Analysis would reveal key structural parameters such as:

Bond lengths and angles for the entire molecule.

The planarity of the bicyclic indazole ring system.

The conformation of the N-ethyl group relative to the ring.

Intermolecular interactions in the solid state, such as π-π stacking between indazole rings or weak hydrogen bonds (e.g., C-H···O), which dictate the crystal packing. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsscience-softcon.de

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of its extended conjugated system.

π → π* Transitions: Strong absorption bands are expected, likely in the range of 250-350 nm, corresponding to π → π* transitions within the aromatic indazole ring and the conjugated aldehyde group.

n → π* Transition: A weaker absorption band at a longer wavelength, possibly extending into the near-visible region (>350 nm), is anticipated due to the n → π* transition of the carbonyl group's non-bonding electrons.

The presence of the N-ethyl group, an auxochrome, may cause slight shifts in the absorption maxima (λmax) compared to the unsubstituted 1H-indazole-3-carbaldehyde. science-softcon.de

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem, DFT allows for the accurate calculation of various molecular descriptors.

The conformational landscape of 1-ethyl-1H-indazole-3-carbaldehyde is primarily dictated by the orientation of the ethyl group at the N1 position and the carbaldehyde group at the C3 position.

The rotation of the ethyl group around the N1-C(ethyl) bond is expected to have a relatively low energy barrier, allowing for free rotation at room temperature. However, certain staggered conformations will be energetically favored over eclipsed conformations to minimize steric hindrance.

Of greater significance is the rotational barrier of the C3-carbaldehyde group. Studies on related aromatic aldehydes have shown that the planarity of the aldehyde group with the aromatic ring is crucial for resonance stabilization. DFT calculations on similar heterocyclic aldehydes, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have revealed that the carbaldehyde moiety is nearly co-planar with the heterocyclic ring system in the ground state nih.gov. For this compound, two primary planar conformers can be envisioned, with the aldehyde oxygen pointing towards either the N2 atom or the C4 atom of the indazole ring. The relative energies of these conformers would be influenced by a combination of steric and electronic effects. The rotational barrier between these conformers, while not explicitly calculated for this molecule, is anticipated to be significant enough to potentially allow for the existence of distinct rotamers at lower temperatures.

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. DFT calculations are routinely used to determine key electronic parameters.

A study on a series of 1-butyl-1H-indazole-3-carboxamide derivatives, which share the N-alkylated indazole core, provides valuable analogous data. Using DFT calculations with the B3LYP functional and 6-311+G(d,p) basis set, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For the analogous 1-butyl-1H-indazole-3-carboxamide, the calculated HOMO energy was -6.59 eV, the LUMO energy was -1.61 eV, and the resulting energy gap was 4.98 eV. nih.gov It is expected that this compound would exhibit a similar HOMO-LUMO gap, indicating a stable electronic structure. The electron-withdrawing nature of the carbaldehyde group at the C3 position likely leads to a lower LUMO energy compared to the carboxamide, potentially resulting in a slightly smaller energy gap and thus higher reactivity.

The distribution of these frontier orbitals is also informative. In the related 1-butyl-1H-indazole-3-carboxamide, the HOMO and LUMO are distributed across almost the entire molecule, suggesting that the entire indazole scaffold is involved in electronic transitions and potential chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from DFT calculations that visualize the charge distribution and reactive sites of a molecule. For 1-butyl-1H-indazole-3-carboxamide, the MEP map shows regions of negative potential (nucleophilic sites) concentrated around the carbonyl oxygen and the N2 atom of the indazole ring, while positive potential (electrophilic sites) is located around the amide proton and the hydrogen atoms of the butyl group. nih.gov A similar pattern is anticipated for this compound, with the aldehyde oxygen being a primary site for electrophilic attack and the N2 atom also exhibiting nucleophilic character.

Table 1: Calculated Electronic Properties of Analogous 1-butyl-1H-indazole-3-carboxamide nih.gov

| Property | Value (eV) |

| HOMO Energy | -6.59 |

| LUMO Energy | -1.61 |

| Energy Gap (ΔE) | 4.98 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations can accurately predict vibrational frequencies and aid in the assignment of experimental spectra.

While a specific vibrational analysis for this compound is not available, studies on related indazole and carbaldehyde-containing molecules provide a basis for predicting its key vibrational modes. nih.govmdpi.comnih.gov

The vibrational spectrum can be divided into several key regions:

C-H Stretching: Aromatic C-H stretching vibrations of the indazole ring are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching modes of the ethyl group will appear in the 3000-2850 cm⁻¹ range. The characteristic C-H stretching of the aldehyde group is anticipated to appear as a doublet in the 2900-2700 cm⁻¹ region due to Fermi resonance. mdpi.com

C=O Stretching: The strong carbonyl (C=O) stretching vibration of the aldehyde is a prominent feature and is expected to be observed in the region of 1700-1680 cm⁻¹. Its exact position can be influenced by electronic effects and potential intermolecular interactions.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the benzene (B151609) ring and the C=N bond in the pyrazole (B372694) ring of the indazole system are expected to appear in the 1650-1450 cm⁻¹ range.

In-plane and Out-of-plane Bending: The fingerprint region of the spectrum (below 1500 cm⁻¹) will contain a complex series of C-H in-plane and out-of-plane bending vibrations, as well as skeletal vibrations of the indazole ring and the ethyl group.

DFT calculations, typically using the B3LYP functional with a suitable basis set, can provide theoretical vibrational frequencies. These calculated frequencies are often scaled to better match experimental values. Potential Energy Distribution (PED) analysis can then be used to provide a detailed assignment of each vibrational mode.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aldehyde C-H Stretch | 2900-2700 |

| Carbonyl (C=O) Stretch | 1700-1680 |

| Aromatic C=C/C=N Stretch | 1650-1450 |

In the solid state, the packing of molecules is governed by a variety of non-covalent interactions. While this compound lacks a traditional hydrogen bond donor like an N-H or O-H group, it can act as a hydrogen bond acceptor through the lone pairs on the aldehyde oxygen and the N2 atom.

Therefore, weak C-H···O and C-H···N hydrogen bonds are likely to play a role in the crystal packing. The hydrogen atoms of the ethyl group and the aromatic ring can interact with the oxygen and nitrogen atoms of neighboring molecules.

Furthermore, the planar aromatic indazole ring is susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings, are a significant driving force in the crystal packing of many aromatic compounds. The indazole rings can stack in either a parallel-displaced or a T-shaped arrangement to maximize favorable interactions. Hirshfeld surface analysis of other indazole derivatives has confirmed the importance of H···H, C···H, and O···H contacts, highlighting the roles of van der Waals forces and hydrogen bonding in their crystal structures.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Derivatives of indazole have shown a wide range of biological activities, including kinase inhibition.

Molecular docking studies on various indazole derivatives have demonstrated their ability to bind to the active sites of various enzymes. For instance, a series of 1-butyl-1H-indazole-3-carboxamide derivatives were docked into the active site of a renal cancer-related protein (PDB: 6FEW). nih.gov The results showed that these compounds could form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding pocket. The binding energies for these derivatives were found to be in a range that suggests good affinity for the target. nih.gov

Similarly, other studies have docked indazole derivatives into the active sites of enzymes like aromatase, revealing key interactions with residues such as Arg115 and Met374. researchgate.net

For this compound, it is plausible that it could also fit into the active sites of various enzymes. The indazole ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues. The aldehyde oxygen and the N2 atom can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues in the active site.

A hypothetical docking study of this compound into a kinase active site might reveal the following interactions:

Hydrogen Bonding: The aldehyde oxygen could form a hydrogen bond with a backbone N-H group or a side chain hydroxyl or amide group of an amino acid. The N2 atom of the indazole ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group and the benzene moiety of the indazole ring could engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

π-π Stacking: The indazole ring could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would depend on the specific target protein and the sum of these favorable interactions. Molecular dynamics simulations could further be employed to assess the stability of the predicted binding pose over time and to provide a more refined estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This method is instrumental in medicinal chemistry for predicting the activity of new molecules, thereby prioritizing synthetic efforts and identifying promising drug candidates. nih.gov

For the indazole class of compounds, 3D-QSAR studies have been effectively employed to understand the structural requirements for their biological activities. For instance, field and Gaussian-based 3D-QSAR models have been developed for indazole derivatives to elucidate the variables that influence their inhibitory potency against targets like Hypoxia-Inducible Factor 1α (HIF-1α), a key protein in cancer progression. nih.gov These models generate steric and electrostatic maps that provide a structural framework, highlighting which parts of the molecule are important for activity and guiding the design of new, more potent inhibitors. nih.gov

While comprehensive QSAR studies have been conducted on various indazole scaffolds to predict activities such as anticancer, anti-inflammatory, and antimicrobial effects, specific QSAR models exclusively for this compound are not detailed in the available research. nih.govijpp.org.in However, the principles derived from QSAR studies on analogous indazole derivatives are valuable. They suggest that modifications to the substituents on the indazole ring, such as the ethyl group at the N1 position and the carbaldehyde group at the C3 position, would significantly influence the molecule's interaction with biological targets. The structure-activity relationships (SARs) for indazole derivatives often indicate that substituent groups on the indazole scaffold play a crucial role in their inhibitory activities. nih.gov

A hypothetical QSAR study for a series of compounds including this compound would involve the following steps:

| Step | Description |

| 1. Data Set Selection | A series of indazole derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled. |

| 2. Molecular Descriptors Calculation | Various physicochemical, electronic, and steric descriptors for each molecule in the series would be calculated. |

| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a model correlating the descriptors with biological activity. frontiersin.org |

| 4. Model Validation | The predictive power and robustness of the developed model would be rigorously validated using statistical metrics. nih.gov |

Such a model could then be used to predict the bioactivity of novel indazole derivatives, including variations of this compound, before their synthesis.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, reaction intermediates, and energy profiles. rsc.org Methods like Density Functional Theory (DFT) are frequently used to study the physicochemical properties and reaction pathways for the synthesis of heterocyclic compounds, including indazoles. nih.gov

The synthesis of the indazole core can be achieved through various routes, and computational studies have been instrumental in understanding these processes. For example, theoretical studies have been combined with experimental work to propose feasible mechanisms for indazole synthesis, such as the cyclization of o-fluorobenzaldehydes with hydrazine (B178648). researchgate.net Another common method for preparing 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. nih.govrsc.org

While a specific computational study elucidating the reaction mechanism for the synthesis of this compound is not available in the reviewed literature, the general mechanisms for N-alkylation and C3-formylation of the indazole ring are well-established areas of study. DFT calculations could be applied to investigate the synthesis of this specific molecule, for instance, by:

Modeling the N1-ethylation of 1H-indazole-3-carbaldehyde.

Investigating the formylation reaction at the C3 position of 1-ethyl-1H-indazole.

Comparing different synthetic routes to identify the most energetically favorable pathway.

A computational study on a series of novel N-alkylated indazole derivatives used DFT calculations (B3LYP/6-311+ level) to analyze their physicochemical properties and electrostatic potential, demonstrating the utility of these methods in understanding the electronic characteristics of such compounds. nih.gov These theoretical calculations help rationalize experimental outcomes and predict the reactivity of different sites on the molecule.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. In silico ADMET prediction provides a rapid and cost-effective way to assess a compound's likely behavior in the body, helping to identify molecules with poor profiles before committing significant resources to their development. iscientific.org

For heterocyclic scaffolds like indazole, which are prevalent in many marketed and clinical drugs, computational ADMET analysis is a standard step. researchgate.net Studies on newly designed indazole scaffolds often include in silico predictions of their drug-likeness, solubility, absorption profiles, and potential toxicity. biotech-asia.orgnih.gov These predictions are typically based on established models and rules, such as Lipinski's rule of five, which helps assess a compound's potential for oral bioavailability. nih.gov

Specific ADMET data for this compound is not publicly documented. However, a general assessment can be made based on its structure and by using various available predictive software tools. A typical in silico ADMET analysis for this compound would evaluate several key parameters, as shown in the table below.

| Parameter | Description | Predicted Outcome for Indazole Derivatives |

| Absorption | Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability. | Many indazole scaffolds are predicted to have good absorption profiles. biotech-asia.orgnih.gov |

| Distribution | Estimation of factors such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Varies depending on the specific substituents on the indazole core. |

| Metabolism | Identification of potential metabolism sites by cytochrome P450 (CYP) enzymes. | The indazole ring and its substituents are potential sites for metabolic reactions. |

| Excretion | Prediction of how the compound and its metabolites are likely to be eliminated from the body. | Generally predicted based on overall physicochemical properties like solubility. |

| Toxicity | Assessment of potential risks such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). frontiersin.org | In silico studies on new indazole-pyrimidine derivatives revealed low toxicity profiles. nih.gov |

In recent studies, newly synthesized indole-thiosemicarbazone compounds underwent in silico ADMET assays which showed good oral bioavailability and low cytotoxicity against normal cells. nih.gov Similarly, computational analyses of other indazole derivatives have shown them to possess favorable ADMET properties, highlighting the potential of this scaffold in developing safe and effective therapeutic agents. biotech-asia.orgnih.gov

Emerging Applications and Future Research Directions

Development of Novel Therapeutic Agents Targeting Specific Diseases

The indazole nucleus is a cornerstone in the development of modern pharmaceuticals, particularly in oncology. Indazole derivatives are recognized as bioisosteres of indoles and can form critical hydrogen bond interactions within the active sites of proteins like kinases. nih.gov Consequently, 1H-indazole-3-carbaldehydes are key intermediates in the synthesis of kinase inhibitors. nih.govrsc.org For instance, derivatives of the parent compound have been investigated as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression. nih.govresearchgate.net

Future research will likely focus on using 1-ethyl-1H-indazole-3-carbaldehyde to synthesize libraries of novel compounds. The ethyl substituent can be strategically employed to fine-tune the pharmacological profile of these potential drugs. Research efforts may target:

Kinase Inhibitors: Expanding on the known activity of indazoles, new derivatives could be developed to target specific kinases implicated in various cancers. The indazole scaffold is a key component of approved kinase inhibitor drugs such as Axitinib and Pazopanib. nih.gov

Anti-inflammatory Agents: The indazole ring system is found in compounds with anti-inflammatory properties. chemimpex.com

Neuroprotective Agents: Exploration into treatments for neurological disorders is another promising avenue, given the diverse biological activities of indazole derivatives. chemimpex.com

Applications in Advanced Materials Science (e.g., Dyes, Pigments, Organic Electronics)

Beyond pharmaceuticals, the indazole scaffold possesses electronic and photophysical properties that make it attractive for materials science. 1H-Indazole-3-carbaldehyde is noted as a valuable intermediate in the synthesis of dyes and pigments. chemimpex.com The extended π-system of the indazole ring is a common feature in organic molecules used in electronic devices.

Future research directions for this compound in this domain include:

Organic Electronics: Indazole-containing compounds have been investigated for use in Organic Light Emitting Diodes (OLEDs). researchgate.net The ethyl group on this compound could be used to modify the solubility and film-forming properties of new materials, which is crucial for device fabrication. The compound could serve as a precursor for novel host materials or emitters in OLEDs.

Fluorescent Probes: The inherent fluorescence of some indazole derivatives allows for their use in developing probes for biological imaging, helping researchers to visualize cellular processes. chemimpex.com

Catalyst Development and Mechanistic Investigations in Organic Synthesis

The synthesis of the indazole ring itself is an active area of research, with a focus on developing more efficient and selective catalytic methods. Transition-metal-catalyzed reactions, such as those involving rhodium and copper, have been established for the construction of 1H-indazoles through C-H activation and annulation processes. nih.gov

For this compound, future research will likely involve:

Mechanistic Studies: Investigating the mechanisms of existing synthetic routes to indazoles can lead to improved catalysts and reaction conditions.

Novel Transformations: The aldehyde group of this compound is a versatile functional group that can participate in a wide array of organic reactions, including Wittig, Knoevenagel, and condensation reactions, to build more complex molecular architectures. nih.gov This makes it a valuable starting material for synthesizing diverse chemical libraries.

Expansion of Sustainable and Efficient Synthetic Methodologies

There is a growing demand for green chemistry in the synthesis of all chemical compounds. Research into sustainable methods for producing the indazole scaffold is underway. A notable example is the use of lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation, offering a green alternative to conventional methods. researchgate.netresearchgate.net

Future work will aim to expand these sustainable approaches. For this compound, this could involve:

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis.

Flow Chemistry: Developing continuous manufacturing processes that are more efficient and generate less waste than traditional batch methods.

Benign Solvents: Utilizing water or other environmentally friendly solvents in the synthesis. researchgate.net

Multi-Target Drug Design Strategies

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. The concept of multi-target-directed ligands (MTDLs) aims to design single molecules that can modulate several targets simultaneously, potentially offering improved efficacy and reduced drug resistance. mdpi.com The indazole scaffold is an excellent candidate for MTDL design due to its ability to be extensively functionalized.

Future research could strategically modify this compound to create derivatives that interact with multiple, rationally chosen biological targets. For example, a single molecule could be engineered to inhibit a key kinase while also possessing antioxidant or anti-inflammatory properties, offering a multi-pronged therapeutic approach.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

For a compound like this compound, AI and ML can be applied to:

Virtual Screening: Computationally screen vast virtual libraries of derivatives for potential activity against specific biological targets, saving time and resources. nih.gov

Predictive Modeling: Build models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, helping to prioritize the most promising candidates for synthesis.

De Novo Design: Generate entirely new molecular structures based on the this compound scaffold that are optimized for binding to a specific protein target. scielo.br

Compound Reference Table

| Compound Name |

| This compound |

| 1H-indazole-3-carbaldehyde |

| Axitinib |

| Pazopanib |

| Indole (B1671886) |

Summary of Research Directions

| Research Area | Focus | Potential Impact |

| Therapeutic Agents | Synthesis of derivatives targeting kinases and other disease-related proteins. | Development of new treatments for cancer, inflammation, and neurological disorders. |

| Advanced Materials | Creation of novel dyes, pigments, and components for organic electronics (OLEDs). | Improved performance and efficiency of electronic devices and imaging technologies. |

| Catalysis | Development of new catalysts and investigation of reaction mechanisms for indazole synthesis. | More efficient and selective production of complex molecules. |

| Sustainable Synthesis | Application of green chemistry principles like biocatalysis and flow chemistry. | Reduced environmental impact and more cost-effective chemical manufacturing. |